4-Fluoro-3-methylpiperidine hydrochloride
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Overview
Description
4-Fluoro-3-methylpiperidine hydrochloride is a fluorinated piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methylpiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the nucleophilic substitution of a nitro group by fluorine using reagents such as tetrabutylammonium fluoride (Bu4NF) . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of fluorinated piperidines, including this compound, involves multi-step synthesis processes. These processes are designed to be scalable and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH) are used under anhydrous conditions.
Major Products: The major products formed from these reactions include various fluorinated piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Fluoro-3-methylpiperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can lead to modulation of biochemical pathways, affecting various physiological processes .
Comparison with Similar Compounds
4-Fluoropiperidine: Another fluorinated piperidine with similar structural features but different substitution patterns.
3-Methylpiperidine: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoro-3-methylpyridine: A related compound with a pyridine ring instead of a piperidine ring
Uniqueness: 4-Fluoro-3-methylpiperidine hydrochloride is unique due to the combined presence of a fluorine atom and a methyl group on the piperidine ring. This combination enhances its chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H13ClFN |
---|---|
Molecular Weight |
153.62 g/mol |
IUPAC Name |
4-fluoro-3-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-5-4-8-3-2-6(5)7;/h5-6,8H,2-4H2,1H3;1H |
InChI Key |
PIOKCSLVDACPII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1F.Cl |
Origin of Product |
United States |
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